2,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Description
2,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H17N3O4S2 and its molecular weight is 427.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 2,4-dimethoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is PI3Kα . PI3Kα is a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a significant target in cancer research .
Mode of Action
The compound interacts with its target, PI3Kα, by inhibiting its activity . This inhibition is achieved through a strong charged interaction with Lys802 in PI3Kα, facilitated by the electron-deficient aryl group in the compound, which results in a more acidic sulfonamide NH proton .
Biochemical Pathways
The inhibition of PI3Kα affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell cycle progression, growth, and survival . By inhibiting PI3Kα, the compound can disrupt this pathway, potentially leading to reduced cell proliferation and survival, particularly in cancer cells where this pathway is often overactive.
Result of Action
The result of the compound’s action is a potent inhibition of PI3Kα, leading to disruption of the PI3K/AKT/mTOR pathway . This disruption can result in decreased cell proliferation and survival, making the compound potentially useful in the treatment of diseases characterized by overactive cell growth and survival, such as cancer .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other interacting molecules, and the specific cellular context in which the compound is active. For example, the compound’s acidic sulfonamide NH proton, which is crucial for its interaction with PI3Kα, could potentially be affected by the pH of the environment .
Biochemical Analysis
Biochemical Properties
The compound 2,4-dimethoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide has been reported to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K) enzymes . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them important targets for drug development .
Cellular Effects
In cellular processes, 2,4-dimethoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide has been shown to inhibit PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC 50 values . This inhibition can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2,4-dimethoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide exerts its effects by binding to PI3K enzymes and inhibiting their activity . This can lead to changes in gene expression and cellular signaling pathways .
Metabolic Pathways
Given its inhibitory effects on PI3K enzymes, it may influence metabolic flux or metabolite levels .
Properties
IUPAC Name |
2,4-dimethoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S2/c1-26-15-9-10-18(17(12-15)27-2)29(24,25)23-14-7-5-13(6-8-14)19-22-16-4-3-11-21-20(16)28-19/h3-12,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSVENFDBHSPCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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